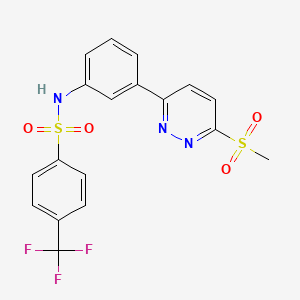

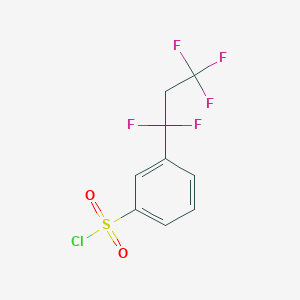

![molecular formula C14H9Cl3O3S B2857480 2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone CAS No. 339108-30-4](/img/structure/B2857480.png)

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone”, related compounds have been synthesized using various methods . For example, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .Scientific Research Applications

Synthesis and Polymer Applications

Several studies have investigated the synthesis and properties of new sulfonated polyphenylene derivatives, which were synthesized through high yield nickel-catalyzed coupling polymerization. These derivatives are noted for their organosolubility and thermal stability, with temperatures of 5% weight loss above 480°C. Sulfonation introduced sulfonic acid moieties, aiming to improve ion exchange capacities, water absorption capacities, and proton conductivities, although challenges in film formation were observed. These materials demonstrate potential for applications in proton exchange membranes (Ghassemi & Mcgrath, 2004).

Catalysis and Chemical Synthesis

Research on the synthesis of functional aromatic multisulfonyl chlorides, including those containing acetophenone and sulfonyl chloride groups, outlines a sequence of reactions leading to the production of these compounds. These building blocks are crucial for the preparation of dendritic and other complex organic molecules, highlighting their role in advancing synthetic strategies in organic chemistry (Percec et al., 2001).

Nanomaterials and Catalysis

A novel nanosized N-sulfonated Brönsted acidic catalyst was developed and efficiently used for promoting the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research underscores the catalyst's reusability and its potential in facilitating organic syntheses, offering a pathway to efficient and environmentally friendly chemical processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications

The design and synthesis of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water present an environmentally friendly approach. This work showcases the development of novel polymeric materials with high adsorption capacities, tailored through an environmentally conscious fabrication process. The resins exhibit strong resistance against natural organic matter and inorganic ions, demonstrating their utility in water purification technologies (Zhou et al., 2018).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-1-(2,4-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKQJNCAUIZAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2857411.png)

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)

![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)

![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)